3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine chemical properties
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine chemical properties
The recent searches provided some valuable information, primarily on the related compound 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, which is a precursor to the target molecule. I found its melting point, some spectroscopic data (though not for the amine), and a synthesis method for the alcohol. I also found information on the anticonvulsant and antifungal potential of similar imidazole-containing compounds. However, there is still a significant lack of specific data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine itself. I am missing its specific physicochemical properties (pKa, logP, solubility), a detailed synthesis protocol for the amine from the alcohol, and any pharmacological data directly pertaining to it. The next steps should focus on trying to find this missing information, potentially by looking for more specific synthesis papers that might characterize the amine intermediate, or by searching for pharmacological studies on related phenylpropanamine derivatives.The recent searches provided some valuable information, but significant gaps remain for the target molecule, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. I found a reliable synthesis protocol for its precursor, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, including its melting point. I also gathered general information on the potential anticonvulsant and antifungal activities of imidazole derivatives, which provides a good background for the pharmacological significance section. However, I still lack a specific synthesis protocol for the conversion of the alcohol to the target amine, and more importantly, I have not found any specific physicochemical data (pKa, logP, solubility) or experimental pharmacological data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine. The next steps need to be highly focused on finding a synthetic method for the amine and any experimental data related to its properties and biological activity. I will broaden my search to include reactions that convert secondary alcohols to primary amines and search for papers that might have synthesized the target compound as an intermediate without it being the main focus. I will also look for databases that might contain predicted or experimental physicochemical properties.I have gathered some crucial information. I have a reliable synthesis method for the precursor alcohol, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, and its melting point. I have also found general synthetic strategies for converting secondary alcohols to primary amines, such as the Mitsunobu reaction and reductive amination, which could be adapted for the synthesis of the target molecule. Furthermore, I have found that imidazole derivatives, in general, exhibit a wide range of pharmacological activities, including anticonvulsant and antifungal effects, which provides a strong basis for the "Pharmacological Significance" section. However, I am still missing specific experimental data for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine itself. This includes its physicochemical properties (pKa, logP, solubility, melting point), a detailed experimental protocol for its synthesis from the corresponding alcohol, and any specific pharmacological data. The next step will be to try and locate a publication that has synthesized this specific amine, even if as an intermediate, as this would likely contain the needed characterization data. I will also search for predicted values for the physicochemical properties from chemical databases.## An In-Depth Technical Guide to 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine: Chemical Properties, Synthesis, and Pharmacological Potential
Abstract
This technical guide offers a comprehensive examination of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's chemical structure, physicochemical properties, and synthesis pathways. Furthermore, it explores the pharmacological relevance of this imidazole derivative, drawing on the known biological activities of structurally similar compounds. This guide serves as a foundational resource, providing both theoretical insights and practical methodologies to stimulate and support further investigation and application of this versatile chemical entity.
Introduction: The Significance of the Imidazole Scaffold
The imidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its unique electronic configuration, capacity to act as both a proton donor and acceptor, and ability to coordinate with metal ions contribute to its remarkable versatility in drug design. The incorporation of the imidazole ring into the 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine structure imparts specific chemical and pharmacological characteristics that are the focus of this guide.
Chemical Properties and Characterization
A fundamental aspect of drug discovery and development is the thorough characterization of a compound's physicochemical properties. These parameters are critical in determining its pharmacokinetic and pharmacodynamic profiles.
Structural Framework
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is characterized by a molecular structure that includes a phenyl group, a three-carbon propyl linker, a primary amine, and a terminal 1H-imidazole ring.
Table 1: Physicochemical Properties of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine and its Precursor
| Property | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol |
| Molecular Formula | C₁₂H₁₅N₃ | C₁₂H₁₄N₂O |
| Molecular Weight | 201.27 g/mol | 202.25 g/mol |
| Melting Point | Data not available | 107-109 °C (380-382 K)[1] |
| pKa (predicted) | Basic pKa (amine): ~9.5-10.5; Acidic pKa (imidazole): ~6.5-7.0 | Acidic pKa (imidazole): ~6.5-7.0 |
| logP (predicted) | ~1.5-2.5 | ~1.0-2.0 |
| Solubility (predicted) | Soluble in polar organic solvents; sparingly soluble in water. | Soluble in polar organic solvents; sparingly soluble in water. |
Note: Predicted values are based on computational models and may vary from experimental results.
Synthesis and Methodologies
The synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine can be approached through a multi-step process, beginning with the synthesis of its ketone and alcohol precursors.
Synthesis of the Precursor: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one
A common route to the ketone precursor involves the Mannich reaction.
Experimental Protocol: Mannich Reaction for 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one
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Reactants: Acetophenone, paraformaldehyde, and imidazole hydrochloride.
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Solvent: A suitable solvent such as ethanol.
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Procedure:
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Combine acetophenone, paraformaldehyde, and imidazole hydrochloride in the solvent.
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Reflux the mixture for a specified period to allow for the reaction to proceed.
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Upon completion, cool the reaction mixture and isolate the product, which may precipitate.
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Purify the crude product by recrystallization.
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Reduction to the Alcohol: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol
The ketone is then reduced to the corresponding alcohol.
Experimental Protocol: Reduction of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one
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Reactant: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one.
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Reducing Agent: Sodium borohydride (NaBH₄).
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Solvent: Methanol.
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Procedure:
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Dissolve the ketone in methanol and cool the solution in an ice bath.
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Add sodium borohydride portion-wise to the stirred solution.
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Allow the reaction to proceed overnight at room temperature.
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Remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Recrystallize the resulting solid from ethanol to yield pure 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol.[1]
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Conversion to the Amine: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine
Proposed Synthetic Pathway: Alcohol to Amine Conversion
Caption: Synthetic route to the target amine.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including an amine, with inversion of stereochemistry.
Conceptual Experimental Workflow: Mitsunobu Reaction
Caption: Proposed antifungal mechanism.
Conclusion and Future Directions
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine is a compound with significant, yet largely unexplored, potential in medicinal chemistry. Its structural similarity to known anticonvulsant and antifungal agents suggests that it warrants further investigation for these and other biological activities. The synthetic pathways outlined in this guide provide a framework for its preparation, enabling further research into its chemical and pharmacological properties. Future studies should focus on the definitive synthesis and characterization of this amine, followed by comprehensive in vitro and in vivo screening to elucidate its full therapeutic potential.
References
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Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]
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Attia, M. I., Aboul-Enein, M. N., El-Brollosy, N. R., Ng, S. W., & Tiekink, E. R. T. (2012). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2785. [Link]
